1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one
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Overview
Description
1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one is a heterocyclic compound that features a pyridine ring attached to a thiolane ring through an imino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one typically involves the reaction of pyridine-2-carbaldehyde with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imino linkage. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of thiolane derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles, such as amines or thiols; reactions are often conducted in polar solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiolane derivatives.
Substitution: Compounds with substituted imino groups.
Scientific Research Applications
1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The imino and thiolane groups play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine moiety and exhibit similar biological activities, such as enzyme inhibition and antimicrobial properties.
Pyrrolidine derivatives: These compounds also contain a nitrogen heterocycle and are known for their diverse biological activities, including anticancer and antiviral properties.
Uniqueness: 1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one is unique due to its combination of a pyridine ring and a thiolane ring, which imparts distinct chemical reactivity and biological activity. The presence of the imino linkage further enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C9H12N2OS |
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Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-pyridin-2-yliminothiolane 1-oxide |
InChI |
InChI=1S/C9H12N2OS/c12-13(7-3-4-8-13)11-9-5-1-2-6-10-9/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
QXSBTFULNRSKRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=CC=CC=N2)(=O)C1 |
Origin of Product |
United States |
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